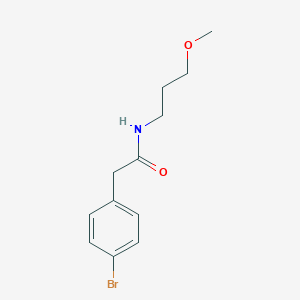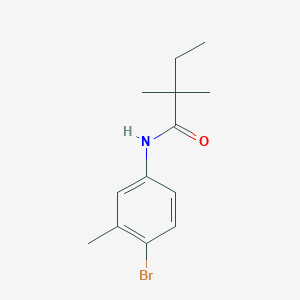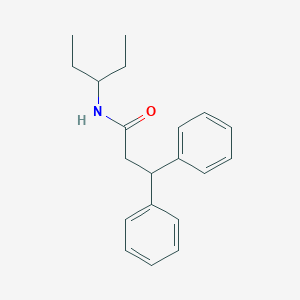![molecular formula C16H22N2O2S B215768 Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate](/img/structure/B215768.png)
Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate, also known as EPMC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPMC belongs to the class of thioamide compounds and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate is not fully understood. However, it is believed that Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate exerts its effects through the inhibition of various enzymes and receptors. Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate has also been found to inhibit the growth of tumor cells in vitro and in vivo. Additionally, Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate has also been found to exhibit low toxicity in animal models. However, Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate has some limitations for lab experiments. It is not water-soluble, which can limit its use in certain experiments. Additionally, Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate has a short half-life, which can make dosing challenging.
未来方向
There are several future directions for the study of Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate. One area of future research is the investigation of the potential use of Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of future research is the study of the mechanism of action of Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate and the identification of its molecular targets. Additionally, the development of more water-soluble derivatives of Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate could expand its potential therapeutic applications.
Conclusion:
In conclusion, Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate has been found to exhibit various biochemical and physiological effects and has been investigated for its potential use in the treatment of inflammation, pain, and neurological disorders. While Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate has some limitations for lab experiments, its potential therapeutic benefits make it an interesting area of study for future research.
合成方法
Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate can be synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with thionyl chloride and ethylamine. The reaction yields ethyl 4-aminobenzoate, which is then reacted with 3-methylpiperidine-1-carbothioamide to produce Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate.
科学研究应用
Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate has been found to exhibit promising therapeutic potential in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.
属性
产品名称 |
Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate |
|---|---|
分子式 |
C16H22N2O2S |
分子量 |
306.4 g/mol |
IUPAC 名称 |
ethyl 4-[(3-methylpiperidine-1-carbothioyl)amino]benzoate |
InChI |
InChI=1S/C16H22N2O2S/c1-3-20-15(19)13-6-8-14(9-7-13)17-16(21)18-10-4-5-12(2)11-18/h6-9,12H,3-5,10-11H2,1-2H3,(H,17,21) |
InChI 键 |
GCNKZQKBQCFFNG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCCC(C2)C |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCCC(C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-bromo-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B215687.png)
![2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B215688.png)

![2-[(2-Methylbutanoyl)amino]benzamide](/img/structure/B215695.png)








